4-bromo-1-(triphenylmethyl)-1H-indazole
Overview
Description
4-Bromo-1-(triphenylmethyl)-1H-indazole is an organic compound with the molecular formula C22H17BrN2 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(triphenylmethyl)-1H-indazole typically involves the bromination of 1-(triphenylmethyl)-1H-indazole. This can be achieved through electrophilic aromatic substitution, where a bromine cation is introduced to the indazole ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(triphenylmethyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the indazole ring or the substituents may be oxidized or reduced.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atom, while coupling reactions can produce complex molecules with extended conjugation or functional groups.
Scientific Research Applications
4-Bromo-1-(triphenylmethyl)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-bromo-1-(triphenylmethyl)-1H-indazole depends on its specific interactions with molecular targets. The bromine atom and the triphenylmethyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The indazole ring may participate in π-π stacking interactions or hydrogen bonding, affecting the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(triphenylmethyl)-1H-imidazole
- 4-Bromo-1-(triphenylmethyl)-1H-pyrazole
Uniqueness
4-Bromo-1-(triphenylmethyl)-1H-indazole is unique due to the specific arrangement of its substituents, which can result in distinct chemical properties and reactivity compared to similar compounds. The presence of the indazole ring, bromine atom, and triphenylmethyl group provides a combination of electronic and steric effects that can influence its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
4-bromo-1-tritylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN2/c27-24-17-10-18-25-23(24)19-28-29(25)26(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFFQMSECYOEPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=N4)C(=CC=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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